3-Bromo-5-methylaniline hydrochloride
Overview
Description
3-Bromo-5-methylaniline hydrochloride is a chemical compound used as a pharmaceutical and chemical intermediate . It is a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-methylaniline hydrochloride is C7H8BrN.ClH . The InChI code is 1S/C7H8BrN.ClH/c1-5-2-6 (8)4-7 (9)3-5;/h2-4H,9H2,1H3;1H .Physical And Chemical Properties Analysis
3-Bromo-5-methylaniline hydrochloride is a solid at room temperature . It has a molecular weight of 222.51 . It is slightly soluble in water .Scientific Research Applications
Non-Linear Optical Properties and Synthesis
A study by Rizwan et al. (2021) focused on synthesizing a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs using Suzuki cross-coupling reactions. These analogs, derived from a reaction involving 4-bromo-2-methylaniline, demonstrated significant yields and varied electron donating and withdrawing functionalities. The structural features and reactivity of these synthesized molecules were investigated through density functional theory (DFT) analyses. This research highlights the application of 3-bromo-5-methylaniline hydrochloride derivatives in exploring non-linear optical properties and structural characteristics of novel compounds (Rizwan et al., 2021).
Organic and Coordination Chemistry
Wang et al. (2006) developed a method for the bromo- and chloro-methylation of 5-substituted salicylaldehydes, employing a compound structurally related to 3-bromo-5-methylaniline hydrochloride. This method facilitates the attachment of functional arms to salicylaldehydes, serving as a precursor for the preparation of heteroditopic ligands. These ligands have applications in binding metal salts, showcasing the utility of related compounds in organic and coordination chemistry (Wang et al., 2006).
Corrosion Inhibition
Assad et al. (2015) conducted a study on the application of a synthesized derivative, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline (related to 3-bromo-5-methylaniline hydrochloride), as a corrosion inhibitor for zinc metal in hydrochloric acid solution. The study demonstrated that this compound acts as an effective corrosion inhibitor, with its efficiency increasing with concentration. This research signifies the potential use of 3-bromo-5-methylaniline hydrochloride derivatives in industrial applications for corrosion protection (Assad et al., 2015).
Semiconductor Processing
Xie et al. (2020) utilized 4-bromo-3-methylanisole, a compound related to 3-bromo-5-methylaniline hydrochloride, in synthesizing black fluorane dye for thermal papers. The study introduced a continuous homogeneous bromination technology, demonstrating the compound's application in improving the process of dye synthesis for thermal paper manufacturing. This example underscores the relevance of 3-bromo-5-methylaniline hydrochloride in the field of semiconducting polymer blends and dye synthesis (Xie et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-2-6(8)4-7(9)3-5;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMJEUXFWOIXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656878 | |
Record name | 3-Bromo-5-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylaniline hydrochloride | |
CAS RN |
957034-79-6 | |
Record name | 3-Bromo-5-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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